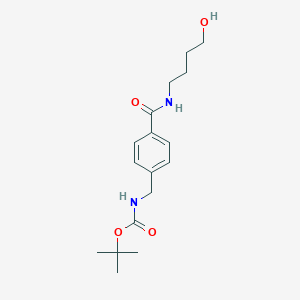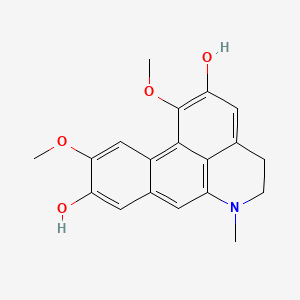
6a,7-Dehydroboldine
Vue d'ensemble
Description
6a,7-Dehydroboldine is an alkaloid isolated from Peumus boldus (buldo) . It is a natural compound that falls under the category of alkaloids . The compound appears as a brown powder .
Molecular Structure Analysis
The molecular formula of 6a,7-Dehydroboldine is C19H19NO4 . The IUPAC name is 4,16-dimethoxy-10-methyl-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,3,5,7,9(17),13,15-heptaene-5,15-diol . The InChI and Canonical SMILES are also provided .Physical And Chemical Properties Analysis
6a,7-Dehydroboldine has a molecular weight of 325.36 . It is soluble in Acetone, Chloroform, Dichloromethane, DMSO, Ethanol, and Ethyl Acetate . The predicted boiling point is 594.6±50.0°C, and the melting point is 178-179°C . The predicted density is 1.340±0.06 g/cm3 .Applications De Recherche Scientifique
Chiral Molecular Recognition
One application of derivatives related to 6a,7-Dehydroboldine is in chiral molecular recognition. For example, derivatives of (+)-dehydroabietylamine have been tested as chiral NMR solvating agents for enantiomer resolution, exhibiting effective enantiomeric discrimination and enantiomeric excess studies in various α-substituted carboxylic acids and their salts (Laaksonen, Heikkinen, & Wähälä, 2015).
Protonation Studies in Synthesis
Dehydroaporphines, including 6a,7-dehydroaporphine alkaloids, undergo N-protonation and C-protonation in certain conditions. This property has been applied in the synthesis of specific deuterium-labeled compounds, demonstrating the utility of these alkaloids in synthetic chemistry (Venkateswarlu & Cava, 1976).
Synthesis of Chiral Dipeptides
In the field of organic chemistry, 6a derivatives have been used in the synthesis of chiral dipeptides. For instance, Ir-catalyzed double asymmetric hydrogenation of certain compounds has been developed to efficiently create a variety of chiral diketopiperazines, demonstrating the versatility of these derivatives in synthesizing complex organic molecules (Ge, Han, Wang, & Ding, 2019).
Role in Melanin Biosynthesis
6a,7-Dehydroboldine derivatives have also been implicated in biological processes like melanin biosynthesis. For example, (6R) 5,6,7,8-tetrahydrobiopterin (6-BH4) has been studied for its role in regulating tyrosine supply for melanin biosynthesis in human skin, highlighting the potential biomedical applications of these compounds (Schallreuter et al., 1994).
Synthesis of Modified Proteins
Derivatives of 6a,7-Dehydroboldine, such as dehydroalanine, have emerged as valuable tools in protein modification studies. These derivatives have been used for the site-selective incorporation and creation of modified protein side-chains, demonstrating their significant utility in protein engineering and biological research (Daďová, Galan, & Davis, 2018).
Potential in Organic Electroluminescent Devices
In the field of materials science, certain triarylamines based on dehydroabietic acid methyl ester moieties (related to 6a,7-Dehydroboldine) have been synthesized for potential application as hole transporting materials in organic electroluminescent devices. These compounds showcase the applicability of 6a,7-Dehydroboldine derivatives in advanced material technologies (Gao et al., 2013).
Propriétés
IUPAC Name |
4,16-dimethoxy-10-methyl-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,3,5,7,9(17),13,15-heptaene-5,15-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-20-5-4-10-7-15(22)19(24-3)18-12-9-16(23-2)14(21)8-11(12)6-13(20)17(10)18/h6-9,21-22H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPRXRILREFALSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C3=C4C=C(C(=CC4=CC1=C23)O)OC)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00238644 | |
| Record name | 6A,7-Dehydroboldine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00238644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6A,7-Dehydroboldine | |
CAS RN |
91599-23-4 | |
| Record name | 6A,7-Dehydroboldine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091599234 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6A,7-Dehydroboldine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00238644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6A,7-DEHYDROBOLDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V394O74ZF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



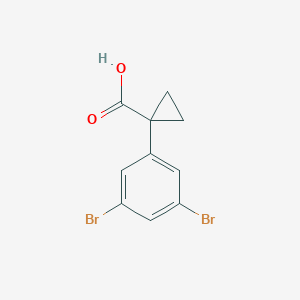
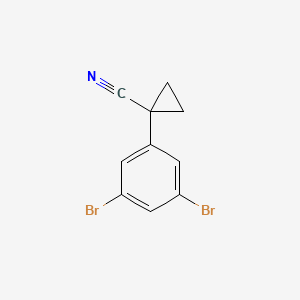
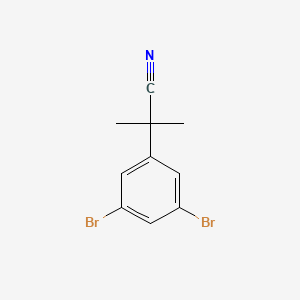
![3-Benzyl-9-[6-hydroxy-6-(oxiran-2-yl)hexyl]-6,6-dimethyl-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone](/img/structure/B8250885.png)

![[19,20,22,23,25-Pentaacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-15-yl] benzoate](/img/structure/B8250897.png)

![7-[[(2E,6R)-6-Hydroxy-3,7-dimethyl-2,7-octadienyl]oxy]-2H-1-benzopyran-2-one](/img/structure/B8250914.png)
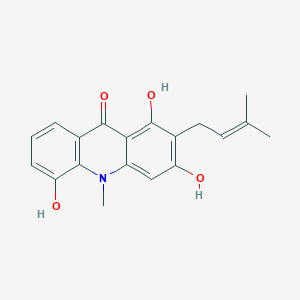

![3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]-2-propenamide](/img/structure/B8250936.png)


